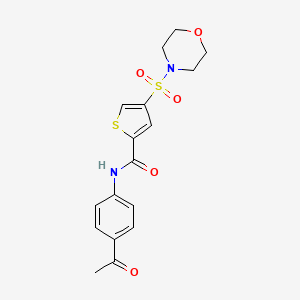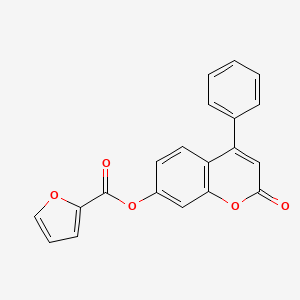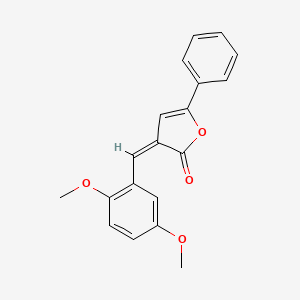![molecular formula C22H29N5O3 B5520645 3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for their potential in various biological activities, including antihypertensive and antiamnesic effects. The compound's complex structure incorporates elements like triazol, phenylpropyl, and butanoyl groups, suggesting a multifaceted synthesis process and diverse chemical behavior.
Synthesis Analysis
Synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves multi-step pathways, often starting from basic nitrogen-containing compounds and undergoing reactions like Michael addition, cyclization, and condensation. These pathways allow for the introduction of various substituents at specific positions, influencing the compound's activity and selectivity (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis. These studies reveal the presence of spiro and diaza structures, contributing to the compound's unique properties and biological activity (Guillon et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound typically include interactions with receptors and potential for modulation of biological pathways. The structure-activity relationship (SAR) studies help identify modifications that enhance receptor affinity and selectivity, contributing to the compound's therapeutic potential (Jordan et al., 2005).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystal structure, can be influenced by their spiro and diaza configurations. These properties are essential for understanding the compound's behavior in biological systems and its formulation for potential applications (Wang et al., 2011).
Chemical Properties Analysis
Chemical properties, including reactivity with other molecules, stability, and potential for forming derivatives, are crucial for developing therapeutic agents. The compound's interactions with various biological targets can be modulated through structural modifications, impacting its pharmacological profile (Tsukamoto et al., 1995).
科学的研究の応用
Synthesis and Biological Activity
Several studies have focused on the synthesis and biological activity of compounds structurally related to 3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one. For instance, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives demonstrated potent inhibitory effects on neural Ca-uptake and provided protection against brain edema and memory and learning deficits induced by certain toxins, suggesting their potential in treating neurological disorders (Tóth et al., 1997). Another study involved the synthesis of novel spiroimidazolidinone compounds, showing high diastereoselectivity and potential pharmaceutical applications, emphasizing the versatility of spiro compounds in drug design (Jassem et al., 2019).
Antiviral and Antipsychotic Applications
Compounds with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been investigated for their antiviral properties, particularly against human coronavirus and influenza virus, highlighting their potential in antiviral drug development (Apaydın et al., 2019). Another study evaluated the antipsychotic profiles of related compounds, suggesting their suitability as candidates for antipsychotic drug development with reduced neurological side effects (Wise et al., 1985).
Structural and Mechanistic Insights
The crystal structure analysis of certain derivatives provided insights into their molecular geometry and intermolecular interactions, crucial for understanding the bioactivity and designing more effective compounds (Kayukova et al., 2022). Additionally, the study of reactions between diaza compounds and thioureas has led to the discovery of new structures with potential therapeutic applications (Attanasi et al., 1999).
特性
IUPAC Name |
3-(2-phenylpropyl)-8-[4-(1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-18(19-6-3-2-4-7-19)14-26-15-22(30-21(26)29)9-12-25(13-10-22)20(28)8-5-11-27-17-23-16-24-27/h2-4,6-7,16-18H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSVDEDSAJFKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCN(CC2)C(=O)CCCN3C=NC=N3)OC1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)


![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)
![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)
![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

